Benzoic acid, 2-(2-propenyl)-, methyl ester
Description
Benzoic acid, 2-(2-propenyl)-, methyl ester (IUPAC name), also known as allyl 2-methylbenzoate or methyl 2-allylbenzoate, is an aromatic ester with the molecular formula C₁₁H₁₂O₂ (derived from substituent positioning) and a molecular weight of 176.21 g/mol (calculated). Its structure features a benzoic acid backbone substituted with a methyl ester group at the carboxylic acid position and a 2-propenyl (allyl) group at the ortho position of the benzene ring .
Properties
CAS No. |
61463-59-0 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
methyl 2-prop-2-enylbenzoate |
InChI |
InChI=1S/C11H12O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h3-5,7-8H,1,6H2,2H3 |
InChI Key |
NBVDMJZRLITQRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC=C |
Origin of Product |
United States |
Preparation Methods
Sulfuric Acid Catalysis
-
Combine 2-allylbenzoic acid (1 eq), methanol (10–15 eq), and concentrated H₂SO₄ (15 wt% of acid).
-
Reflux at 95–105°C for 2–3 hours, then reduce temperature to 75–90°C for 1–2 hours.
-
Remove excess methanol via distillation, isolate the ester by vacuum distillation.
Key Data :
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The reaction equilibrium is driven by removing water.
p-Toluenesulfonic Acid (PTSA) Catalysis
-
React 2-allylbenzoic acid with methanol (1:1.4–1.6 molar ratio) and PTSA (15 wt% of acid).
-
Reflux at 95–105°C for 2–3 hours.
-
Distill methanol under atmospheric pressure, followed by vacuum distillation of the ester.
Advantages :
Transesterification of Higher Esters
Transesterification enables conversion of preformed allyl or benzyl esters into methyl esters.
Alkoxide-Catalyzed Transesterification
-
Dissolve allyl 2-allylbenzoate in methanol with NaOCH₃ (1 eq).
-
Reflux at 65°C for 4–6 hours.
-
Isolate product via fractional distillation.
Key Data :
Mechanism : Nucleophilic acyl substitution via tetrahedral intermediate.
Acid-Catalyzed Transesterification
-
Heat allyl 2-allylbenzoate with methanol and H₂SO₄ (2 mol%) at 70°C.
-
Monitor progress via gas chromatography.
Limitations : Lower yields (70–75%) due to competing hydrolysis.
N-Bromosuccinimide (NBS)-Catalyzed Esterification
-
Mix 2-allylbenzoic acid (1 eq), methanol (10 eq), and NBS (0.2 eq).
-
Stir at 70°C for 6–8 hours.
-
Purify via column chromatography (hexane/EtOAc).
Key Data :
Advantages : Mild conditions and minimal side products.
Challenges in 2-Allylbenzoic Acid Synthesis
The precursor 2-allylbenzoic acid is critical but synthetically challenging. Potential routes include:
Friedel-Crafts Alkylation
Directed Ortho-Metalation
Epoxide Deoxygenation
Industrial-Scale Considerations
Catalyst Recovery :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Scalability |
|---|---|---|---|
| Fischer (H₂SO₄) | 95–105°C, 3–5 h | 90–93 | High |
| Transesterification (NaOCH₃) | 65°C, 4–6 h | 85–88 | Moderate |
| NBS-Catalyzed | 70°C, 8 h | 92 | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-allylbenzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include 2-allylbenzaldehyde or 2-allylbenzoic acid.
Reduction: Products include 2-allylbenzyl alcohol.
Substitution: Products depend on the substituent introduced, such as 2-allyl-4-bromobenzoate.
Scientific Research Applications
Pharmaceutical Applications
Benzoic acid derivatives are widely researched for their potential therapeutic effects. The methyl ester variant has been investigated for:
- Antimicrobial Activity : Studies indicate that benzoic acid esters exhibit significant antimicrobial properties, making them suitable for use in topical formulations aimed at treating infections. For instance, research has shown that benzoic acid derivatives can inhibit the growth of various bacteria and fungi, which is crucial in developing new antibiotics .
- Anticancer Properties : There is growing interest in the anticancer potential of benzoic acid derivatives. Research has demonstrated that certain esters can induce apoptosis in cancer cells. A study highlighted the efficacy of bioactive compounds derived from microbial sources that include benzoic acid derivatives in targeting prostate cancer cells .
Cosmetic and Personal Care Products
Benzoic acid, 2-(2-propenyl)-, methyl ester is commonly used in the cosmetic industry due to its fragrance properties and skin benefits:
- Fragrance Ingredient : This compound is utilized as a fragrance component in various cosmetic products. Its pleasant scent enhances the sensory appeal of lotions, perfumes, and creams .
- Skin Conditioning Agent : It acts as a skin conditioning agent, providing moisturizing benefits and improving the texture of cosmetic formulations. The compound's ability to penetrate the skin barrier makes it effective in topical applications .
Food Industry
In the food sector, benzoic acid derivatives are often employed as preservatives:
- Preservative Properties : Benzoic acid and its esters are known for their ability to inhibit mold and yeast growth in food products. This property is particularly useful in extending the shelf life of acidic foods and beverages .
Industrial Applications
The compound also finds applications in various industrial processes:
- Chemical Intermediates : Benzoic acid esters serve as intermediates in synthesizing other chemicals, including fragrances and flavoring agents. Their reactivity allows them to be modified into more complex structures for specialized applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various benzoic acid derivatives demonstrated that methyl 2-propenylbenzoate exhibited a notable reduction in microbial load against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as a preservative in personal care products.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal explored the anticancer properties of benzoic acid derivatives against prostate cancer cell lines. The study found that methyl 2-propenylbenzoate induced significant apoptosis at specific concentrations compared to control groups treated with standard chemotherapeutics.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 2-allylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and allyl alcohol, which can then participate in further biochemical reactions. The allyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
The following analysis compares benzoic acid, 2-(2-propenyl)-, methyl ester with other benzoic acid derivatives, focusing on structural features, physicochemical properties, and biological activities.
Structural and Functional Group Comparisons
Table 1: Key Structural Differences
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 2-allyl, methyl ester | C₁₁H₁₂O₂ | 176.21 | Allyl, ester |
| Benzoic acid, methyl ester (Methyl benzoate) | Methyl ester | C₈H₈O₂ | 136.15 | Ester |
| Benzoic acid, 2-methoxy-, methyl ester | 2-methoxy, methyl ester | C₉H₁₀O₃ | 166.17 | Methoxy, ester |
| Methyl gallate (3,4,5-Trihydroxybenzoate) | 3,4,5-trihydroxy, methyl ester | C₈H₈O₅ | 184.15 | Hydroxyl, ester |
| Benzoic acid, 4-hydroxy-, methyl ester | 4-hydroxy, methyl ester | C₈H₈O₃ | 152.15 | Hydroxyl, ester |
| 2-Acetylamino-benzoic acid, methyl ester | 2-acetylamino, methyl ester | C₁₀H₁₁NO₃ | 193.20 | Acetylamino, ester |
Key Observations :
- The allyl group in the target compound introduces steric and electronic effects distinct from simpler esters like methyl benzoate.
- Methoxy and hydroxyl groups in analogs enhance polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .
Physicochemical Properties
Table 2: Analytical Data for Benzoic Acid Esters
Key Observations :
- The allyl-substituted ester has a higher retention index than methyl benzoate, indicating stronger interactions with nonpolar GC stationary phases .
- Polar substituents (e.g., hydroxyl in methyl gallate) increase boiling points and solubility in polar solvents .
Key Observations :
- The allyl group may enhance lipid solubility, improving membrane permeability in antimicrobial or repellent applications.
- Acetylamino and hydroxyl groups correlate with antitumor and antioxidant activities, respectively .
Biological Activity
Benzoic acid, 2-(2-propenyl)-, methyl ester, commonly referred to as allyl benzoate, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, toxicological assessments, and potential applications in various fields.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₂O₂
- Molecular Weight : 176.21 g/mol
- CAS Number : 93-08-3
Allyl benzoate is characterized by the presence of a benzoate group attached to an allyl moiety. This structure is significant as it influences the compound's interactions with biological systems.
Antimicrobial Properties
Allyl benzoate exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against:
- Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungi : Candida albicans and Aspergillus niger.
In vitro assays indicated that allyl benzoate inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 mg/mL depending on the strain tested .
Antioxidant Activity
Research has shown that allyl benzoate possesses antioxidant properties, which are essential for mitigating oxidative stress in biological systems. The compound demonstrated significant radical scavenging activity in DPPH assays, suggesting its potential use in food preservation and as a dietary supplement .
Cytotoxic Effects
Allyl benzoate has been investigated for its cytotoxic effects on cancer cell lines. In studies involving human prostate cancer (PC3) cells, allyl benzoate exhibited dose-dependent antiproliferative effects. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 µM after 24 hours of treatment .
Acute Toxicity
Acute toxicity studies have reported varying LD50 values for allyl benzoate. In rats, the LD50 was found to be between 277 mg/kg and 840 mg/kg body weight . Observations indicated that high doses led to gastrointestinal damage and mortality.
Skin Sensitization
The compound is classified as a potential skin sensitizer. Patch tests on human subjects revealed positive reactions at concentrations above 10%, suggesting caution in dermal applications .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university evaluated the antimicrobial efficacy of several essential oils containing allyl benzoate. The results showed that formulations with higher concentrations of allyl benzoate significantly reduced the growth of E. coli and S. aureus, indicating its potential as a natural preservative in food products .
Study 2: Antioxidant Activity Assessment
Another investigation assessed the antioxidant capacity of allyl benzoate using various assay methods (DPPH, ABTS). The findings suggested that allyl benzoate could be an effective antioxidant agent, comparable to synthetic antioxidants commonly used in food preservation .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing benzoic acid, 2-(2-propenyl)-, methyl ester?
Esterification is a common approach for synthesizing aromatic esters. For 2-(2-propenyl)-substituted derivatives, Friedel-Crafts alkylation or allylation of methyl benzoate precursors can be employed. A typical protocol involves reacting 2-allylphenol with methyl chloroformate under basic conditions (e.g., pyridine) to form the ester . Alternatively, catalytic methods using palladium or ruthenium complexes may facilitate selective allylation . Confirm product purity via thin-layer chromatography (TLC) or GC-MS with retention indices (e.g., using NIST reference data ).
Q. How can researchers characterize the compound’s structural integrity using spectroscopic methods?
- NMR : Compare chemical shifts (δ) of the allyl group (e.g., protons at δ 5.0–5.8 ppm for vinyl protons) and ester carbonyl (δ 165–170 ppm in NMR) to reference spectra of analogous esters .
- GC-MS : Use electron ionization (EI) at 70 eV and compare fragmentation patterns (e.g., m/z 108 for benzoyl ions) with NIST databases .
- IR : Identify ester C=O stretching vibrations (~1740 cm) and allyl C-H stretches (~3080 cm) .
Q. What are the critical storage conditions to maintain stability?
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation of the allyl group. Use amber vials to minimize photodegradation. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can contradictory data in chromatographic retention indices (RI) be resolved?
Conflicting RI values may arise from column phase differences (polar vs. nonpolar). Cross-validate using two columns (e.g., DB-5MS and HP-INNOWax) and compare with literature values (e.g., NIST WebBook ). For example, if RI discrepancies exceed ±20 units, recalibrate with alkane standards and adjust for temperature programming rates .
Q. What experimental strategies optimize regioselectivity during allylation of methyl benzoate?
- Catalytic Systems : Use Pd(PPh) with allyl carbonates to favor β-addition over α-addition. Monitor regioselectivity via NMR integration of allyl proton signals .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the ortho position.
- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and optimize reaction pathways .
Q. How can researchers assess the compound’s role in structure-odor relationships?
Use gas chromatography-olfactometry (GC-O) to correlate RI values (e.g., ~1,379 in DB-5MS ) with sensory descriptors (e.g., "sweet, balsamic"). Compare with analogs like (E)-3-phenyl-2-propenoic acid methyl ester (RI 1,379, odor: "strawberry") to identify critical substituents for odorant activity .
Q. What analytical techniques quantify degradation products under oxidative conditions?
- LC-QTOF-MS : Identify oxidation byproducts (e.g., epoxides or carboxylic acids) via high-resolution mass shifts (e.g., +16 Da for epoxidation).
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze using kinetic modeling (Arrhenius equation) to predict shelf-life .
Methodological Tables
Q. Table 1. Comparative GC-MS Retention Indices for Analogous Esters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
